molecular formula C10H9BrO3 B2373732 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid CAS No. 405103-26-6

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No. B2373732
CAS RN: 405103-26-6
M. Wt: 257.083
InChI Key: DHBMXWGCQVIQMR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (S)-6-氟-3,4-二氢-2H-1-苯并吡喃-2-羧酸, have been reported. It is a solid with a white to pale yellow color. It has good solubility at room temperature, soluble in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide, but insoluble in water .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : The compound has been synthesized through various methods, including Friedel-Crafts reaction and Michael addition, demonstrating its potential for diverse chemical manipulations (Yang Ning, 2007). Additionally, it's a key intermediate in synthesizing Nebivolol, an antihypertensive agent, involving steps like esterification and acylation (Chen Xin-zhi, 2007).

  • Derivative Development : Derivatives of this compound, such as benzo[c]pyrano[3,2-h]acridin-7-one, have been synthesized and evaluated for cytotoxic activities, indicating its potential in developing new pharmacologically active compounds (J. Bongui et al., 2005).

Pharmacological Applications

  • Myorelaxant Activity : Certain derivatives of this compound exhibited strong myorelaxant activity, particularly on rat uterus, suggesting their potential in developing treatments for conditions related to smooth muscle relaxation (S. Khelili et al., 2012).

  • Antagonist Development : It has been used in the practical synthesis of an orally active CCR5 antagonist, an essential step in creating new therapeutic agents for conditions like HIV (T. Ikemoto et al., 2005).

Chemical Synthesis and Reactivity

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for various derivatives, indicating the compound's utility in chemical synthesis (Djamila Hikem-Oukacha et al., 2011).

  • Enzymatic Production : The compound has been used in enzymatic production, exemplifying its application in biotechnological processes (Wei Dongzhi, 2008).

Structural Analysis

  • Spectral Assignment : Spectral analysis has been conducted for related compounds, contributing to a deeper understanding of their structural and chemical properties (Sharon J. Burke et al., 2003).

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBMXWGCQVIQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS RN

405103-26-6
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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